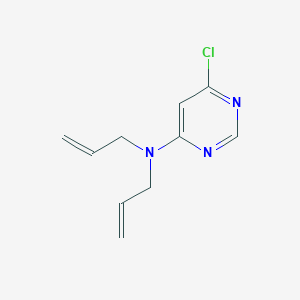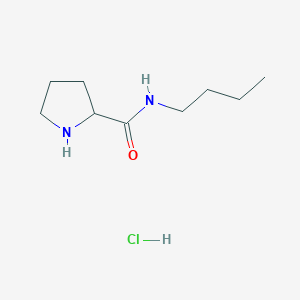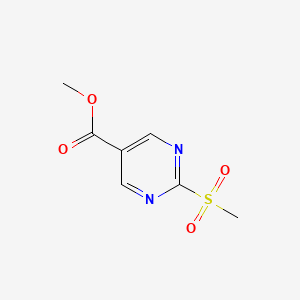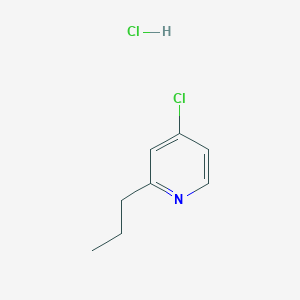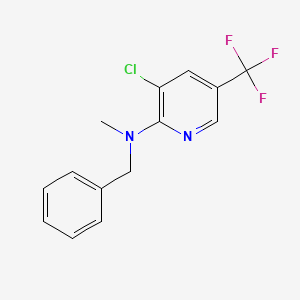
N-Benzyl-3-chlor-N-methyl-5-(trifluormethyl)pyridin-2-amin
Übersicht
Beschreibung
“N-benzyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring in this compound is substituted with a trifluoromethyl group (-CF3), a chloro group (-Cl), and an amine group (-NH2). The benzyl group (C6H5CH2-) is attached to the nitrogen atom of the amine group .
Molecular Structure Analysis
The molecular structure of this compound is determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group (-CF3) is attached to the 5-position of the pyridine ring, the chloro group (-Cl) is attached to the 3-position, and the amine group (-NH2) is attached to the 2-position. The benzyl group (C6H5CH2-) is attached to the nitrogen atom of the amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Some properties of related compounds, such as 2-Chloro-5-(trifluoromethyl)pyridine, include a melting point of 32-34 °C and a density of 1.417 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Anwendungen in der Agrochemie
Trifluormethylpyridine, einschließlich Derivaten wie „N-Benzyl-3-chlor-N-methyl-5-(trifluormethyl)pyridin-2-amin“, sind wichtige Strukturmotive in aktiven agrochemischen Inhaltsstoffen . Sie werden zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt . Fluazifop-butyl war das erste Trifluormethylpyridinderivat, das auf dem agrochemischen Markt eingeführt wurde, und seitdem haben mehr als 20 neue Trifluormethylpyridin-haltige Agrochemikalien ISO-Gattungsbezeichnungen erhalten .
Pharmazeutische Anwendungen
Trifluormethylpyridinderivate werden auch in der pharmazeutischen Industrie eingesetzt . Fünf pharmazeutische und zwei tierärztliche Produkte, die den Trifluormethylpyridin-Rest enthalten, haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien . Die biologischen Aktivitäten von Trifluormethylpyridinderivaten werden auf die Kombination der einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms und der einzigartigen Eigenschaften des Pyridinrests zurückgeführt .
Tierärztliche Anwendungen
Wie oben erwähnt, haben zwei tierärztliche Produkte, die den Trifluormethylpyridin-Rest enthalten, die Marktzulassung erhalten . Diese Produkte nutzen wahrscheinlich die einzigartigen Eigenschaften von Trifluormethylpyridinderivaten für eine wirksame Behandlung bei Tieren.
Zwischenprodukt in chemischen Reaktionen
2-Chlor-5-(trifluormethyl)pyridin, ein enger Verwandter von „this compound“, kann als Modellsubstrat verwendet werden, um die regioexklusive Funktionalisierung zu untersuchen . Dies deutet darauf hin, dass „this compound“ auch als Zwischenprodukt in verschiedenen chemischen Reaktionen dienen könnte.
Entwicklung fluorierter organischer Chemikalien
Die Entwicklung von organischen Verbindungen, die Fluor enthalten, wurde durch die Entwicklung von Trifluormethylpyridinderivaten ermöglicht . Diese Verbindungen haben Fluor einen einzigartigen Platz im Arsenal des Entdeckungschemikers verschafft .
Funktionelle Materialien
Die jüngsten Fortschritte im Bereich der funktionellen Materialien wurden durch die Entwicklung von Trifluormethylpyridinderivaten ermöglicht . Die einzigartigen Eigenschaften dieser Verbindungen haben zu ihrer Verwendung bei der Entwicklung neuer Materialien geführt.
Wirkmechanismus
Mode of Action
It’s known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions. This suggests that the compound might interact with its targets through the formation of new carbon–carbon bonds.
Biochemical Pathways
Given its potential role in suzuki–miyaura (sm) cross-coupling reactions , it might be involved in pathways related to carbon–carbon bond formation.
Result of Action
It’s known that the compound can act as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of ns5b in potential treatment of hepatitis c .
Action Environment
It’s known that the compound is stable under inert gas (nitrogen or argon) at 2–8 °c .
Eigenschaften
IUPAC Name |
N-benzyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3N2/c1-20(9-10-5-3-2-4-6-10)13-12(15)7-11(8-19-13)14(16,17)18/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZCQVQVIOVPFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201156624 | |
| Record name | 3-Chloro-N-methyl-N-(phenylmethyl)-5-(trifluoromethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201156624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220030-73-8 | |
| Record name | 3-Chloro-N-methyl-N-(phenylmethyl)-5-(trifluoromethyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220030-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-methyl-N-(phenylmethyl)-5-(trifluoromethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201156624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



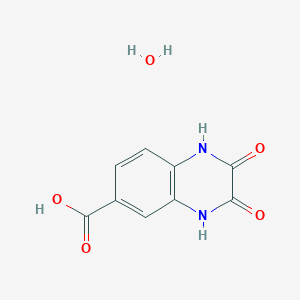
![1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B1464756.png)
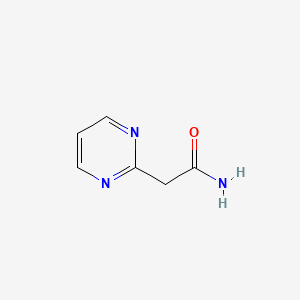
![3-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1464759.png)
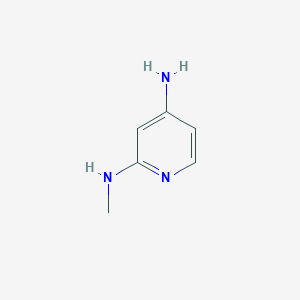

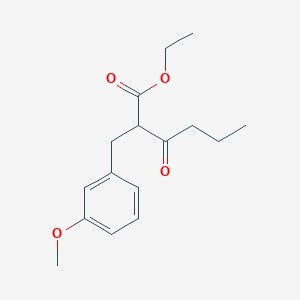
![3-[4-(Sec-butyl)phenoxy]azetidine](/img/structure/B1464770.png)
![4-{[3-(Dimethylamino)propyl]amino}-3-nitrobenzoic acid hydrochloride](/img/structure/B1464771.png)
